N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide
Description
The target compound features a 1,3-benzothiazole-6-carboxamide core linked to a phenethyl group substituted with a 2,4-dioxo-1,3-oxazolidin-3-yl moiety. This structure combines a benzothiazole scaffold—known for diverse biological activities—with an oxazolidinone ring, which is frequently associated with antibacterial properties.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-17-10-26-19(25)22(17)9-15(12-4-2-1-3-5-12)21-18(24)13-6-7-14-16(8-13)27-11-20-14/h1-8,11,15H,9-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVVYRBMSGDRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the oxazolidinone ring through the condensation of amino alcohols with aldehydes or ketones . The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. The oxazolidinone moiety can interact with enzymes, potentially inhibiting their activity. The benzothiazole ring can bind to various receptors, affecting cellular pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Electron-withdrawing groups (Cl, F) on aryl substituents correlate with moderate-to-high yields (60–70%), whereas bulky substituents (e.g., 2-chloro-6-fluorophenyl in 4i) reduce yields (37%), likely due to steric effects .
- The target compound’s oxazolidinone ring (vs. thiazolidinone in ) may confer distinct reactivity or biological activity, as oxazolidinones are known for antibacterial efficacy .
Pharmacological Profiles of Related Benzothiazole Carboxamides
Tyrosine Kinase Inhibitor (WHO-Listed Compound)
The compound 4-fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide (–7) shares the 1,3-benzothiazole-6-carboxamide core but includes:
- Fluoro and iodo substituents : Enhance binding affinity via halogen bonding and lipophilicity.
- Hydroxyethoxy group : Improves aqueous solubility, critical for oral bioavailability.
This compound is a tyrosine kinase inhibitor with antineoplastic activity, highlighting the benzothiazole scaffold’s versatility in targeting enzymatic pathways .
Virtual Screening Candidates ()
- N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide (-9.0 kcal/mol)
- 3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (-8.7 kcal/mol)
- N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid (-8.9 kcal/mol)
While structurally distinct from the target compound, these analogs demonstrate the importance of fluorinated aryl groups and keto moieties in achieving strong target binding .
Structural and Functional Divergence
- Benzothiazole Positional Isomerism: The target compound’s 1,3-benzothiazole-6-carboxamide (vs.
- Oxazolidinone vs. Pyridazine Cores: describes N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1-phenyl-1,4-dihydro-3-pyridazinecarboxamide, where the pyridazine ring may engage in π-π stacking interactions distinct from the oxazolidinone’s hydrogen-bonding capacity .
Biological Activity
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1,3-benzothiazole-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and an oxazolidinone derivative. Its molecular formula is C16H14N2O3S, with a molecular weight of approximately 314.36 g/mol. The presence of the oxazolidinone ring is significant as it is known for its role in various biological activities.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Antitumor Activity : Compounds with similar structures have shown significant antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies have demonstrated that derivatives can effectively bind to DNA, disrupting replication processes and leading to cell death .
- Antimicrobial Effects : The benzothiazole derivatives are also noted for their antimicrobial properties. They have been shown to inhibit bacterial growth through interference with essential bacterial metabolic pathways .
Antitumor Efficacy
A study evaluating the antitumor effects of related benzothiazole compounds reported IC50 values indicating strong cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCC827 | 6.26 |
| Compound B | NCI-H358 | 6.48 |
| Compound C | Other | 20.46 |
These results suggest that the compound's structural features may enhance its interaction with cancer cells, promoting apoptosis while minimizing toxicity to healthy cells .
Antimicrobial Activity
In addition to its antitumor properties, the compound has demonstrated promising antimicrobial activity. The mechanism often involves disruption of bacterial cell membranes or interference with protein synthesis pathways. In vitro studies have shown effective inhibition against several strains of bacteria, including both Gram-positive and Gram-negative species.
Case Studies
- Case Study on Antitumor Activity : A recent study focused on a series of benzothiazole derivatives similar to the compound . It was found that these compounds exhibited high binding affinities to DNA and significantly inhibited tumor growth in xenograft models .
- Case Study on Antimicrobial Activity : Another investigation evaluated the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with significant reductions in bacterial viability observed at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
